![molecular formula C17H14ClN3O2 B2456134 N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea CAS No. 1029764-08-6](/img/structure/B2456134.png)
N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N’-phenylurea” is a compound that contains an indole moiety . Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been found in many important synthetic drug molecules .
Synthesis Analysis
Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Phenylurea herbicides, closely related in structure to N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea, have been extensively studied for their environmental impact and biodegradation processes. A novel bacterial consortium, containing synergistically catabolic species and functionally complementary hydrolases, has been identified as a potent biodegrader of phenylurea herbicides, highlighting the role of microbial communities in mitigating environmental contamination. This consortium demonstrates the potential for bioremediation technologies targeting similar compounds (Zhang et al., 2018).
Antimicrobial and Anticancer Potential
Compounds structurally similar to this compound have been synthesized and evaluated for their antimycobacterial and anticancer activities. A new series of compounds demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis H37Rv and showed broad-spectrum antiproliferative activity against leukemia cell lines, suggesting potential therapeutic applications (Cihan-Üstündağ & Çapan, 2012).
Chemical Genetics and Drug Discovery
The approach of chemical genetics, utilizing phenotypic cell-based assays, has been employed to discover new drugs and identify signaling pathways and molecular targets. This methodology has led to the identification of small molecules with apoptosis-inducing activities, demonstrating the utility of this compound related compounds in anticancer drug research (Cai et al., 2006).
Advanced Material Development
The development of advanced materials, such as fluorescent probes and dyes, often involves compounds with similar structures to this compound. For instance, rhodamine-based chemodosimeters have been designed for selective detection of Hg2+ in aqueous solutions, showcasing the versatility of indole-derived compounds in sensor and detection technologies (Wu et al., 2007).
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis has attracted the attention of the chemical community . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . This process is amenable to rapid generation of trisubstituted indole libraries .
Mécanisme D'action
Target of Action
Compounds with indole derivatives, such as “N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N’-phenylurea”, have been found to bind with high affinity to multiple receptors . These targets could include various enzymes, receptors, and other proteins within the cell.
Mode of Action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation and activity of the target protein .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-19-14-8-4-2-6-12(14)17(20-11)23-10-16(22)21-15-9-5-3-7-13(15)18/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISOOCCOGDUGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)
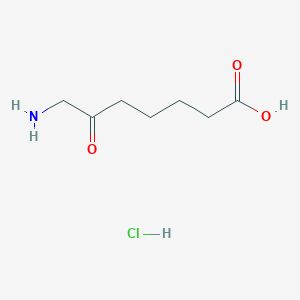

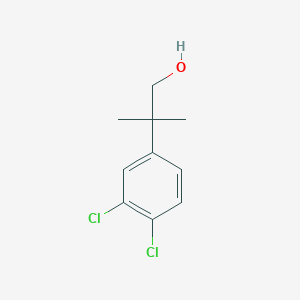
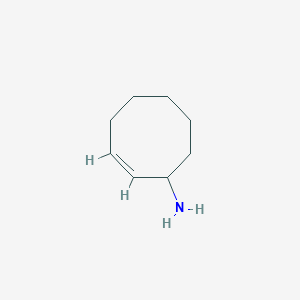
![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2456058.png)
![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2456059.png)
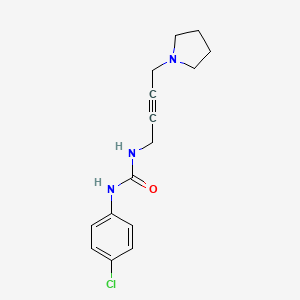
![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456063.png)
![2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2456066.png)
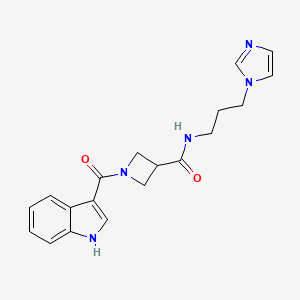
![(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid](/img/structure/B2456070.png)
![7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2456072.png)
